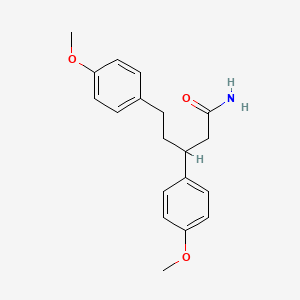
2,5-Dibenzylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibenzylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzylpyrazine can be achieved through several methods. One common approach involves the dehydrogenative coupling of 2-phenylglycinol, catalyzed by a cobalt complex in the presence of a stoichiometric amount of base . This method generates stoichiometric waste and requires an additional post-reaction process for product isolation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of base-metal catalysts, such as manganese pincer complexes, has been explored for the sustainable synthesis of pyrazine derivatives . These methods aim to minimize waste and improve atom economy, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibenzylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydro-2,5-Dibenzylpyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: 2,5-Dibenzylpyrazine is used in the production of fragrances and flavor compounds due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dibenzylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparación Con Compuestos Similares
2,5-Dimethylpyrazine: A pyrazine derivative with methyl groups at the 2 and 5 positions, known for its distinct odor and flavor properties.
2,5-Diphenylpyrazine: Similar to 2,5-Dibenzylpyrazine but with phenyl groups instead of benzyl groups, used in various chemical syntheses.
Uniqueness: this compound is unique due to its benzyl substituents, which impart specific chemical and physical properties. These properties make it suitable for applications in drug development, materials science, and as a precursor for more complex chemical compounds.
Propiedades
Número CAS |
74134-77-3 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2,5-dibenzylpyrazine |
InChI |
InChI=1S/C18H16N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
Clave InChI |
XRVZQEDIRUIMTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CN=C(C=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


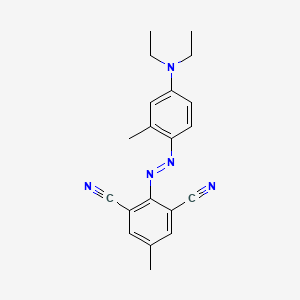
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
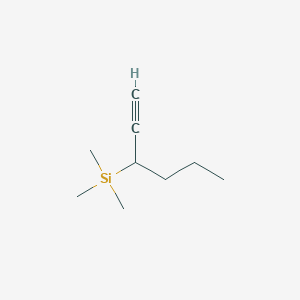
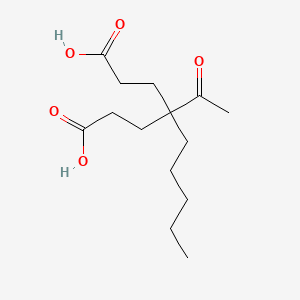
![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)
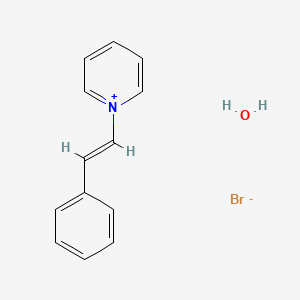
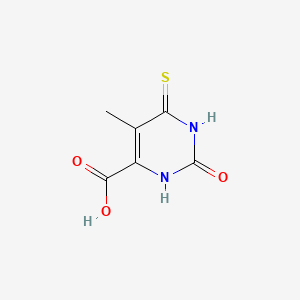

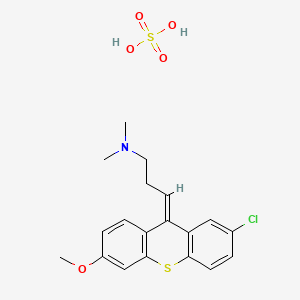
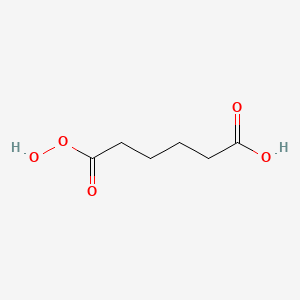
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
